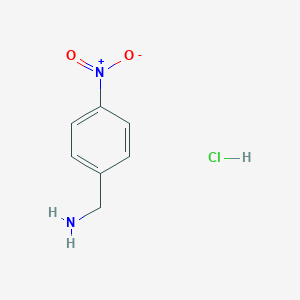

4-Nitrobenzylamine hydrochloride

Overview

Description

4-Nitrobenzylamine hydrochloride: is an organic compound with the molecular formula C7H8N2O2·HCl . It is a derivative of benzylamine, where the benzyl ring is substituted with a nitro group at the para position. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzylamine hydrochloride can be synthesized through the nitration of benzylamine. The process involves the following steps:

Nitration: Benzylamine is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the para position of the benzyl ring.

Neutralization: The resulting 4-nitrobenzylamine is then neutralized with hydrochloric acid to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, concentration of reagents, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzylamine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form corresponding nitroso or nitro compounds.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

Substitution: Various nucleophiles such as halides, alkoxides, or amines under appropriate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

Reduction: 4-Aminobenzylamine hydrochloride.

Substitution: Various substituted benzylamine derivatives.

Oxidation: 4-Nitrosobenzylamine or 4-nitrobenzylamine derivatives.

Scientific Research Applications

4-Nitrobenzylamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.

Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitrobenzylamine hydrochloride depends on the specific chemical reactions it undergoes. For example:

Reduction: The nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group.

Substitution: The amino group acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds.

Oxidation: The amino group is oxidized by the transfer of electrons to the oxidizing agent, resulting in the formation of nitroso or nitro derivatives.

Comparison with Similar Compounds

- 4-Fluorobenzylamine hydrochloride

- 4-Chlorobenzylamine hydrochloride

- 4-Methoxybenzylamine hydrochloride

- 4-Methylbenzylamine hydrochloride

- 4-Aminobenzylamine hydrochloride

Comparison: 4-Nitrobenzylamine hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to other benzylamine derivatives. The nitro group makes the compound more electron-deficient, influencing its reactivity in reduction, substitution, and oxidation reactions. This unique reactivity makes it valuable in specific synthetic applications and research studies.

Biological Activity

4-Nitrobenzylamine hydrochloride (4-NBA·HCl) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₉ClN₂O₂

- Molecular Weight : 188.62 g/mol

- CAS Number : 18600-42-5

- Melting Point : 255-257 °C (decomposes)

- Purity : Typically ≥ 97% .

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Its nitro group is known to facilitate electron transfer processes, which can influence biochemical pathways.

Enzyme Interaction

- Amine Oxidases : Research has shown that 4-NBA·HCl can be oxidized by amine oxidases found in human placenta and serum. This reaction leads to the formation of aldehydes, which are biologically active compounds that can influence various metabolic processes .

- Monoamine Oxidase B (MAO-B) : Computational studies suggest that 4-NBA·HCl interacts with the aromatic cage in the active site of MAO-B, potentially affecting its structural and electronic properties .

Antioxidant Activity

Studies indicate that 4-NBA·HCl possesses antioxidant properties, which may help mitigate oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Neuroprotective Effects

Research has demonstrated that derivatives of 4-NBA·HCl exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels may play a role in these protective mechanisms .

Case Studies

- Oxidative Stress Mitigation : A study evaluated the effects of 4-NBA·HCl on oxidative stress markers in neuronal cells. Results showed a significant reduction in reactive oxygen species (ROS) levels when treated with the compound, suggesting its potential as a neuroprotective agent .

- Chiral Separation Techniques : In analytical chemistry, 4-NBA·HCl has been utilized for the chiral separation of primary amines using supercritical fluid chromatography (SFC). This application highlights its utility in pharmaceutical analysis and quality control .

Data Table: Biological Activities Overview

Safety and Handling

While 4-NBA·HCl exhibits promising biological activities, it is essential to handle it with care due to potential irritant properties. It can cause skin and eye irritation upon contact, and inhalation may lead to respiratory issues. Proper laboratory safety protocols should always be followed when working with this compound .

Properties

IUPAC Name |

(4-nitrophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIXZZMSWYOQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18600-42-5 | |

| Record name | Benzenemethanamine, 4-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18600-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-nitrobenzylammonium hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the reaction of (S)-α-methyl-4-nitrobenzylamine hydrochloride with Palladium(II) acetate?

A1: This reaction is notable because it results in the formation of the first reported orthometalated complexes containing a primary amine with an electron-withdrawing nitro group on the benzene ring []. This type of complexation, specifically orthopalladation, holds potential for various catalytic applications and further derivatization for potential use in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.